Phenoxyethanol-d2

Catalog No.
S875326
CAS No.
21273-38-1
M.F
C8H10O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxyethanol-d2

CAS Number

21273-38-1

Product Name

Phenoxyethanol-d2

IUPAC Name

1,1-dideuterio-2-phenoxyethanol

Molecular Formula

C8H10O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)OCCO

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O

The exact mass of the compound 1,1-Dideuterio-2-phenoxyethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenoxyethanol-d2 is the deuterium-labeled form of phenoxyethanol, a widely used preservative in cosmetics, vaccines, and other consumer products. While chemically similar to its unlabeled counterpart, its key procurement-relevant function is as a stable isotope-labeled internal standard for precise and accurate quantification in mass spectrometry-based analytical methods, such as GC-MS or LC-MS. This role is critical for regulatory compliance, quality control, and pharmacokinetic studies where exact concentration measurements of phenoxyethanol are required.

Using unlabeled phenoxyethanol as a substitute for Phenoxyethanol-d2 in quantitative analysis is analytically impossible. The purpose of a stable isotope-labeled internal standard is to be chemically almost identical to the analyte but mass-distinguishable. Unlabeled phenoxyethanol has the same mass as the target analyte, making it indistinguishable by a mass spectrometer. This prevents the ability to correct for variations in sample preparation, matrix effects, or instrument response, leading to inaccurate and unreliable quantification. Therefore, for any application requiring precise measurement of phenoxyethanol, the deuterated standard is a mandatory, non-interchangeable procurement.

Clear Mass Differentiation for Unambiguous Quantification in GC-MS Analysis

In a validated GC-MS method for analyzing preservatives in wet wipes, Phenoxyethanol-d2 was used as an internal standard (ISTD 2). The method established distinct, non-interfering mass fragments for quantification. The unlabeled phenoxyethanol was quantified using its primary ion at m/z 77, while Phenoxyethanol-d2 was monitored at m/z 81, providing a clear mass shift that eliminates signal overlap and ensures accurate measurement.

Evidence DimensionMass-to-charge ratio (m/z) for quantification ion
Target Compound Datam/z 81
Comparator Or BaselineUnlabeled Phenoxyethanol: m/z 77
Quantified Difference+4 Da mass shift
ConditionsStatic Headspace Gas Chromatography and Mass Spectrometry (HS-GC-MS) for analysis of preservatives in wet wipe samples.

This mass difference is essential for preventing analytical interference, allowing procurement for quality control labs that need to reliably quantify phenoxyethanol levels in complex consumer product matrices.

Enabling High-Sensitivity Bioanalysis of Phenoxyethanol and its Metabolites

A sensitive GC-MS/MS method was developed to quantify phenoxyethanol (PhE) and its metabolites in human blood and urine, a critical task for assessing human exposure. While this specific study used other labeled standards for the metabolites, it highlights the necessity of such standards for achieving low limits of quantification (LOQ), ranging from 0.5 to 6.1 µg/L in urine. Phenoxyethanol-d2 is designed for precisely these applications, where it would serve as the ideal internal standard to correct for extraction and derivatization inefficiencies during sample preparation, ensuring accurate results at trace levels.

Evidence DimensionLimit of Quantification (LOQ) in biological matrices
Target Compound DataEnables LOQs in the low µg/L range (e.g., 0.5 - 6.1 µg/L)
Comparator Or BaselineAnalysis without an appropriate internal standard, which suffers from poor accuracy and reproducibility.
Quantified DifferenceNot applicable (enabling technology)
ConditionsGC-MS/MS analysis of human urine and blood following enzymatic hydrolysis, liquid-liquid extraction, and silylation.

For toxicology and pharmacokinetic studies, achieving high sensitivity and accuracy is non-negotiable; procuring Phenoxyethanol-d2 is a prerequisite for validating bioanalytical methods to regulatory standards.

High Isotopic Purity as a Critical Quality Attribute for Reducing Analytical Cross-Talk

The effectiveness of a deuterated internal standard is highly dependent on its isotopic purity. High isotopic enrichment (typically ≥98%) is a critical requirement to ensure that the contribution of the unlabeled isotopologue in the standard is negligible. This minimizes any potential cross-talk or interference with the quantification of the native analyte, especially at low concentrations. Procuring Phenoxyethanol-d2 with certified high isotopic purity is therefore a key decision for maintaining the integrity and accuracy of quantitative data.

Evidence DimensionIsotopic Enrichment Requirement
Target Compound Data≥98% deuterium incorporation
Comparator Or BaselineStandards with lower isotopic purity, which can compromise analytical accuracy.
Quantified DifferenceNot applicable
ConditionsQuantitative analysis using LC-MS or GC-MS where the analyte and internal standard are monitored by their mass-to-charge ratios.

This ensures that the standard does not artificially inflate the analyte's signal, which is crucial for accurate quantification in regulated environments like clinical testing or product safety assessment.

Quality Control in Cosmetics and Personal Care Products

For manufacturers needing to verify that phenoxyethanol concentrations in products like wet wipes, lotions, or shampoos comply with regulatory limits (e.g., up to 1% in the EU). Using Phenoxyethanol-d2 as an internal standard in GC-MS or LC-MS methods provides the necessary accuracy and robustness for quality assurance and batch release testing.

Human Biomonitoring and Exposure Assessment

In clinical or epidemiological research to accurately measure levels of phenoxyethanol and its metabolites in biological samples like urine and blood. Phenoxyethanol-d2 is essential for developing validated, high-sensitivity bioanalytical methods to assess consumer and occupational exposure to this preservative.

Environmental Fate and Monitoring Studies

For environmental laboratories tasked with quantifying the presence of phenoxyethanol in wastewater, surface water, or soil. As a widely used chemical, its environmental concentration is of interest, and using Phenoxyethanol-d2 as an internal standard allows for precise quantification in complex environmental matrices, overcoming challenges like matrix suppression.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.080633049 Da

Monoisotopic Mass

140.080633049 Da

Heavy Atom Count

10

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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